An In-depth Technical Guide to dAURK-4 Hydrochloride: A Potent AURKA Degrader
An In-depth Technical Guide to dAURK-4 Hydrochloride: A Potent AURKA Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
dAURK-4 hydrochloride is a potent and selective proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Aurora Kinase A (AURKA). As a derivative of the known AURKA inhibitor Alisertib, dAURK-4 hydrochloride represents a novel therapeutic strategy with potential applications in oncology.[1] This bifunctional molecule hijacks the cell's natural ubiquitin-proteasome system to induce the degradation of AURKA, a key regulator of mitosis. Overexpression of AURKA is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. The hydrochloride salt form of dAURK-4 is often utilized to enhance its water solubility and stability for research purposes.[1][2]
This technical guide provides a comprehensive overview of dAURK-4 hydrochloride, including its physicochemical properties, mechanism of action, effects on cellular signaling pathways, detailed experimental protocols for its evaluation, and a summary of its potential in vivo efficacy.
Physicochemical Properties
dAURK-4 hydrochloride is a complex molecule comprising three key components: a ligand that binds to the target protein (AURKA), a linker, and a ligand that recruits an E3 ubiquitin ligase.[3]
| Property | Value | Reference |
| Molecular Formula | C₅₂H₅₃Cl₂FN₈O₁₂ | [4] |
| Molecular Weight | 1071.93 g/mol | [4] |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in DMSO | [4] |
Mechanism of Action
As a PROTAC, dAURK-4 hydrochloride functions by inducing the selective degradation of AURKA. The molecule's Alisertib component binds to AURKA, while its thalidomide-based E3 ligase ligand recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3] This proximity induces the formation of a ternary complex between AURKA, dAURK-4 hydrochloride, and the E3 ligase. This complex facilitates the ubiquitination of AURKA, marking it for degradation by the 26S proteasome. This event-driven mechanism allows a single molecule of dAURK-4 hydrochloride to trigger the degradation of multiple AURKA protein molecules.
Signaling Pathways
The degradation of AURKA by dAURK-4 hydrochloride is expected to impact downstream signaling pathways regulated by AURKA. Based on studies with its parent compound, Alisertib, the primary pathways affected include the p38 MAPK and PI3K/Akt/mTOR pathways, which are crucial for cell proliferation, survival, and apoptosis.
Quantitative Data
While specific quantitative data for dAURK-4 hydrochloride is not extensively available in peer-reviewed literature, data from vendor information and studies on other Alisertib-based PROTACs provide valuable insights into its potential potency.
| Compound | Target | Assay | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (µM) | Reference |
| dAURK-4 | AURKA | Degradation | - | 125-1000 (dose-dependent degradation) | - | - | [5] |
| JB170 (Alisertib-based) | AURKA | Degradation | MV4-11 | 28 | >90 | - | [6] |
| SK2188 (MK-5108-based) | AURKA | Degradation | NGP | <10 | >90 | 0.0319 | [7] |
| Alisertib | AURKA | Cell Viability | Hep3B | - | - | 46.8 (24h), 28.0 (48h) | [8] |
| Alisertib | AURKA | Cell Viability | SKOV3 | - | - | 1.2 | [9] |
Experimental Protocols
AURKA Degradation Assay (Western Blot)
This protocol outlines the steps to assess the degradation of AURKA in cancer cells following treatment with dAURK-4 hydrochloride.
Detailed Methodology: [10]
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., MV4-11) at an appropriate density in 6-well plates. After 24 hours, treat the cells with various concentrations of dAURK-4 hydrochloride (e.g., 10, 100, 1000 nM) for the desired time points (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).
-
Lysate Preparation: Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against AURKA overnight at 4°C. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) for 1 hour at room temperature. A loading control, such as an anti-GAPDH or anti-β-actin antibody, should be used to ensure equal protein loading.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify the band intensities using densitometry software.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of dAURK-4 hydrochloride on the metabolic activity and proliferation of cancer cells.
Detailed Methodology: [11]
-
Cell Seeding: Seed cancer cells (e.g., OVCAR3, SKOV3) into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with increasing concentrations of dAURK-4 hydrochloride for 24 and 48 hours.
-
MTT Incubation: Following treatment, add 20 µL of MTT solution (0.5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Normalize the cell viability to untreated control wells (set to 100%) and calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vivo Efficacy
Representative In Vivo Study Design (Xenograft Model): [12][13]
-
Animal Model: Utilize immunodeficient mice (e.g., SCID or NSG mice).
-
Tumor Implantation: Subcutaneously inject human cancer cells (e.g., Kaposi's sarcoma or colon cancer cells) to establish tumors.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer dAURK-4 hydrochloride (e.g., via intraperitoneal or oral routes) at various doses and schedules. The control group receives a vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised and weighed.
-
Analysis: Compare the tumor growth inhibition between the treated and control groups to evaluate the in vivo efficacy of the compound.
Synthesis
The synthesis of dAURK-4 hydrochloride, an Alisertib-based PROTAC, generally involves a multi-step process. A common strategy is the solid-phase synthesis of thalidomide-based PROTACs. This involves attaching a thalidomide (B1683933) derivative with a linker to a solid support resin, followed by the coupling of the "warhead" molecule, in this case, an Alisertib derivative.[14] The final product is then cleaved from the resin and purified.[15][16]
Conclusion
dAURK-4 hydrochloride is a promising AURKA-targeting PROTAC with the potential for potent and selective degradation of its target protein. Its mechanism of action offers a distinct advantage over traditional kinase inhibitors by enabling a catalytic and sustained response. Further investigation into its quantitative biological activity, in vivo efficacy, and safety profile is warranted to fully elucidate its therapeutic potential in the treatment of cancers with AURKA dysregulation. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring this novel therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 5. graphviz.org [graphviz.org]
- 6. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. A proteomics-based investigation on the anticancer activity of alisertib, an Aurora kinase A inhibitor, in hepatocellular carcinoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.library.uu.nl [dspace.library.uu.nl]
- 11. researchgate.net [researchgate.net]
- 12. Property-based optimisation of PROTACs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Drug: Alisertib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 14. benchchem.com [benchchem.com]
- 15. Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
